molecular formula C74H132N12O17 B612759 Alisporivir intermediate-1

Alisporivir intermediate-1

カタログ番号: B612759
分子量: 1461.9 g/mol
InChIキー: VJCXXMOVYUECHI-FNVMUSLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Alisporivir, also known as DEB-025, is a cyclophilin inhibitor that has garnered attention for its potential in treating hepatitis C virus (HCV) infections. This compound operates by binding to cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase crucial for HCV replication. The biological activity of Alisporivir and its intermediate forms, particularly Alisporivir Intermediate-1, has been the subject of various studies, revealing its multifaceted mechanisms and therapeutic implications.

Inhibition of HCV Replication
Alisporivir demonstrates potent anti-HCV activity by inhibiting the replication of the virus. Studies have shown that it significantly reduces the levels of viral proteins, such as NS5A and core proteins, in HCV-infected cells. For instance, research utilizing the JFH-1 cell culture system indicated that Alisporivir treatment leads to a profound decrease in NS5A levels, suggesting effective suppression of viral RNA replication .

Impact on Immune Response
Alisporivir enhances the immune response against HCV by stimulating antigen presentation. Specifically, it increases the expression of major histocompatibility complex class I (MHC-I) and beta-2 microglobulin on hepatoma cells, which results in improved activation of CD8+ T cells . This immune modulation is critical for clearing HCV and could contribute to better treatment outcomes.

Clinical Efficacy

Clinical Trials and Findings
In clinical settings, Alisporivir has been evaluated in combination with ribavirin and pegylated interferon-alpha. The VITAL-1 study demonstrated high rates of sustained virologic response (SVR) among patients treated with Alisporivir compared to those receiving standard therapies. Specifically, SVR rates reached up to 100% in patients with favorable IL28B genotypes .

Treatment RegimenSVR Rate (%)Notes
Pegylated IFNα + Ribavirin55Standard treatment
Alisporivir + Pegylated IFNα + Ribavirin76Statistically significant improvement
Alisporivir Monotherapy69Effective for treatment-naïve patients
Alisporivir + Ribavirin (24 weeks)53Improved SVR in genotype 2 or 3 patients

Safety Profile

The safety profile of Alisporivir is generally favorable compared to traditional therapies. While some patients experienced hyperbilirubinemia due to transporter inhibition, this was not associated with liver toxicity . Furthermore, adverse events were comparable to those observed with pegylated interferon-alpha and ribavirin alone.

Case Studies

Case Study Analysis
In a cohort study involving treatment-experienced patients with genotype 1 HCV, Alisporivir combined with ribavirin resulted in a significant reduction in viral loads and improved liver function tests over a 48-week treatment period. Patients who did not achieve a rapid virologic response were switched to triple therapy, which included Alisporivir, leading to an SVR rate exceeding 90% .

特性

IUPAC Name

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCXXMOVYUECHI-FNVMUSLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H132N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisporivir intermediate-1
Reactant of Route 2
Alisporivir intermediate-1
Reactant of Route 3
Reactant of Route 3
Alisporivir intermediate-1
Reactant of Route 4
Reactant of Route 4
Alisporivir intermediate-1
Reactant of Route 5
Reactant of Route 5
Alisporivir intermediate-1
Reactant of Route 6
Reactant of Route 6
Alisporivir intermediate-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。